Product packaging for BMS-883559(Cat. No.:)

BMS-883559

Cat. No.: B1192343
M. Wt: 582.03
InChI Key: HDEDVIXSWBFUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMS-883559 is a chemical compound of significant interest in infectious disease and virology research, specifically for its targeted action against the influenza A virus. It functions as a potent inhibitor by binding directly to the virus's nucleoprotein (NP) . The nucleoprotein is a highly conserved viral protein essential for viral RNA genome packaging and replication, making it a promising target for broad-spectrum antiviral strategies . The specific mechanism of action of this compound has been elucidated through structural studies. X-ray crystallography data confirms that the compound binds within a defined pocket of the influenza A nucleoprotein . Research indicates it interacts with key conserved residues in the nucleoprotein, including ASP302, TYR52, SER50, GLY288, SER376, and ARG99 . This binding is believed to disrupt the protein's normal function, thereby inhibiting viral replication. Its value to researchers is underscored by its identification in molecular docking studies as a candidate universal therapeutic agent against various influenza strains due to its interaction with these conserved residues . The structural data for the complex of influenza A/WSN/1933(H1N1) nucleoprotein with this compound is publicly available in the Protein Data Bank under accession code 4DYB . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C27H24ClN5O6S

Molecular Weight

582.03

IUPAC Name

Thiophene-2-carboxylic acid (4-chloro-5-{4-[3-(2-methoxy-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazin-1-yl}-2-nitro-phenyl)-amide

InChI

InChI=1S/C27H24ClN5O6S/c1-16-24(25(30-39-16)17-6-3-4-7-22(17)38-2)27(35)32-11-9-31(10-12-32)20-15-19(21(33(36)37)14-18(20)28)29-26(34)23-8-5-13-40-23/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)

InChI Key

HDEDVIXSWBFUIT-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CS1)NC2=CC(N3CCN(C(C4=C(C)ON=C4C5=CC=CC=C5OC)=O)CC3)=C(Cl)C=C2[N+]([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-883559;  BMS 883559;  BMS883559

Origin of Product

United States

Molecular Interaction and Mechanistic Elucidation of Bms 883559

Identification and Characterization of Primary Molecular Targets for BMS-883559

Computational and In Silico Approaches to Target Identification and Validation, including Molecular Docking Studies with Viral Nucleoproteins.

Computational and in silico methodologies, particularly molecular docking, have played a crucial role in identifying and validating the primary molecular target of this compound. Studies have indicated that this compound interacts with the influenza virus nucleoprotein (NP) nih.govnih.govresearchgate.net. The nucleoprotein is a vital component of the influenza virus, essential for the encapsidation of viral genetic material and the binding of single-stranded RNA, making it a critical target in the viral replication cycle.

Molecular docking analyses have shown that this compound exhibits favorable interactions with conserved residues within the influenza virus nucleoprotein nih.govnih.govresearchgate.net. Specifically, this compound has been observed to interact with the ASN309 residue of the nucleoprotein nih.gov. Other conserved residues, such as ASP302, TYR52, SER50, GLY288, and ARG99, have also been identified as interaction sites for similar compounds or phytochemicals in the context of influenza nucleoprotein nih.gov. The use of computational approaches like molecular docking allows for the prediction of binding affinities and the mapping of interactions between small molecules and target proteins.

Further structural insights into the binding mode of this compound are suggested by the deposition of its structure with PDB ID 4DYB, which indicates crystallographic studies have been performed, although a specific publication detailing these findings is not yet associated with this PDB ID. This suggests that this compound, similar to a related compound (compound 3), binds in an anti-parallel fashion to the interface of NP_A and NP_B, two subunits of the nucleoprotein assembly.

Biochemical and Biophysical Methods for Target Engagement and Binding Affinity Studies.

The identification of this compound as a potential antiviral agent stemmed from high-throughput screening efforts aimed at discovering compounds that inhibit viral replication in whole-cell assays. While the specific biochemical and biophysical methods detailing the target engagement and binding affinity of this compound are not extensively detailed in the provided search results, the existence of crystallographic data (PDB ID 4DYB) for this compound implies the application of biophysical techniques for structural elucidation.

In general, biochemical and biophysical methods are integral to drug discovery, providing crucial information on molecular interactions, target engagement, and binding affinities. These methods are employed to confirm that a compound physically binds to its intended target and to quantify the strength of this interaction, often expressed as a dissociation constant (KD). Techniques such as surface plasmon resonance, isothermal titration calorimetry, and nuclear magnetic resonance are commonly used to characterize biomolecular interactions. The stabilization of protein-protein interactions, as observed with compounds binding to influenza nucleoprotein, can be investigated through crystallographic studies, sedimentation, and crosslinking experiments.

Investigation of this compound's Impact on Viral Replication Cycles

Cellular Assays for Viral Inhibition and Antiviral Efficacy of this compound in Relevant Models (e.g., influenza virus).

This compound has shown promise in cellular assays designed to evaluate viral inhibition and antiviral efficacy, particularly against influenza virus. Its identification through high-throughput screening for inhibitors of viral replication in whole-cell assays underscores its activity in a cellular context. The compound, alongside others like Hyperoside, LGH, Naproxen, and BMS-885838, has been identified as having the potential to serve as a "universal drug" against various influenza strains due to its interaction with conserved nucleoprotein residues nih.govresearchgate.net.

Cellular assays for assessing antiviral efficacy often involve monitoring the cytopathic effect (CPE) of the virus on host cells, where inhibition of CPE indicates antiviral activity. Other methods include quantifying viral antigen production or reverse transcriptase activity in infected cell cultures. The ability of this compound to interact favorably with conserved nucleoprotein residues suggests its potential to disrupt the influenza viral life cycle effectively nih.govnih.govresearchgate.net.

Analysis of Downstream Cellular Pathway Perturbations in Virus-Infected Systems Treated with this compound.

The primary impact of this compound on the viral replication cycle appears to be mediated through its interaction with the influenza nucleoprotein. This interaction is believed to induce the formation of higher-order nucleoprotein oligomers, leading to inactive hexameric structures. By stabilizing these inactive oligomers, this compound effectively suppresses the crucial functions of the nucleoprotein, which are essential for viral replication, including genome encapsidation and RNA binding.

While the search results highlight this direct mechanistic perturbation of the viral machinery, detailed analyses of broader downstream cellular pathway perturbations in virus-infected systems specifically treated with this compound are not extensively elaborated. However, it is recognized that viruses manipulate various host cellular defense and signaling pathways for their survival and replication. Therefore, compounds that interfere with essential viral proteins like nucleoprotein are expected to indirectly influence these host-virus interactions and cellular processes.

Elucidation of Potential Resistance Mechanisms to this compound.

The development of resistance is a significant challenge in antiviral therapy, often arising from mutations in viral proteins that reduce drug efficacy nih.gov. For influenza viruses, resistance has been reported against various antiviral classes targeting neuraminidase, M2 ion channels, and polymerase (e.g., Baloxavir acid) nih.govresearchgate.net.

In the case of this compound, its proposed mechanism of action involves interaction with "conserved residues" of the influenza nucleoprotein nih.govnih.govresearchgate.net. Targeting conserved regions generally aims to reduce the likelihood of resistance development, as these regions are less prone to mutation without compromising viral fitness. However, it has been noted that while this compound and similar compounds interact with conserved residues, their effectiveness might be reduced against specific influenza virus strains, such as H7N7, where one of the interacting residues might be missing nih.govresearchgate.net. This suggests a potential for reduced efficacy in certain viral variants, which could be considered a form of inherent "resistance" or lack of susceptibility rather than acquired resistance through mutation under drug pressure. Explicit studies detailing the emergence or characterization of resistance mechanisms specifically developed against this compound were not found in the provided search results.

Structural Biology and Rational Design Principles for Bms 883559

Structure-Activity Relationship (SAR) Analysis of BMS-883559 and Its Analogs

The structure-activity relationship (SAR) analysis of this compound and its related compounds focuses on understanding how specific chemical features contribute to their inhibitory activity against the influenza nucleoprotein. This analysis is fundamental for identifying key pharmacophoric elements and informing subsequent rational design efforts.

The key interacting residues are summarized in the table below:

ResidueRole in InteractionSource
ASP302Conserved binding site
TYR52Conserved binding site
SER50Conserved binding site
GLY288Conserved binding site
SER376Conserved binding site
ARG99Conserved binding site

Mutational analysis of the influenza nucleoprotein provides direct insights into the residues critical for this compound binding and the broader mechanism of nucleoprotein inhibition. For instance, the residue ARG305 within the nucleoprotein has been identified as a key interaction point. While ARG305 is conserved in several influenza strains (e.g., H5N1, H7N2, H7N3, H9N2, H1N1), a substitution to LYS305 in other strains (e.g., H7N7, H2N3, H1N2, H2N2) has been shown to affect the interaction with this compound and related compounds uni.lu. This highlights the importance of the ARG305 position for optimal binding and suggests that variations at this site can influence the compound's efficacy across different viral strains.

Further studies on related nucleoprotein inhibitors, such as Compound 3, have investigated resistance mutations. Specifically, mutations like Y289H and Y52H in the nucleoprotein were found to confer resistance to other inhibitors (nucleozin and compound 3061, respectively). Notably, Compound 3 was observed to overcome this pre-existing resistance, indicating that its binding mode or the induced conformational changes are robust even in the presence of these mutations. These findings underscore the utility of mutational analysis in mapping the binding pocket and understanding the molecular basis of drug resistance, thereby guiding the design of more potent and broadly effective inhibitors.

Rational Design and Synthetic Strategies for this compound-Derived Compounds

The development of this compound and its analogs exemplifies rational design principles, where structural insights into the target protein guide the synthesis and modification of chemical entities. The goal is to create compounds with enhanced target binding, improved cellular efficacy, and favorable pharmacological properties.

The this compound scaffold, characterized by its thiophene-2-carboxamide, chloronitrophenyl, piperazine, and methoxyphenyl-methyl-isoxazole-carbonyl moieties, has served as a foundation for developing novel chemical entities targeting the influenza nucleoprotein uni.lu. Structurally similar compounds, such as BMS-885838 and BMS-885986, have been identified and studied, demonstrating that modifications to the core scaffold can lead to compounds with similar inhibitory activity against INF-NP uni.lu. These derivatives often share the ability to interact with the same conserved residues of the nucleoprotein, suggesting a common mechanism of action involving the stabilization of nucleoprotein oligomers uni.lunih.gov. The existence of these analogs, with PDB entries like 4DYN for BMS-885838 and 4DYA for BMS-885986 in complex with influenza nucleoprotein, indicates that structural biology techniques have been employed to understand their binding modes and guide further chemical modifications. This iterative process of design, synthesis, and structural characterization is central to developing new compounds with improved properties.

Optimization efforts for influenza nucleoprotein inhibitors, including those derived from the this compound scaffold, typically involve systematic structural modifications aimed at enhancing target binding affinity and improving cellular efficacy. The initial identification of compounds through high-throughput screening provides starting points for lead optimization nih.gov. Subsequent structural modifications are guided by SAR analysis and computational modeling to fine-tune interactions with the nucleoprotein binding site.

Modifying peripheral groups: Altering substituents on the core scaffold to improve interactions with specific residues or to enhance pharmacokinetic properties.

Exploring conformational flexibility: Designing compounds that can adopt optimal conformations for binding within the nucleoprotein pocket.

Improving physicochemical properties: Adjusting features like solubility, permeability, and metabolic stability to ensure the compound reaches its target effectively and persists long enough to exert its effect.

The existence of structurally similar compounds like BMS-885838 and BMS-885986, which bind to the influenza nucleoprotein, strongly implies that structural modifications around the core this compound scaffold have been explored to optimize their antiviral properties uni.lunih.gov.

Compound Names and PubChem CIDs

Preclinical Research Paradigms and Efficacy Assessments of Bms 883559

In Vitro Efficacy Profiling of BMS-883559 in Relevant Cell Culture Models

In vitro studies are crucial for understanding the direct effects of a compound on viral replication within a controlled cellular environment. For this compound, research has largely focused on its molecular interactions and potential targets.

Concentration-Dependent Inhibition Studies

This compound has been identified through molecular docking analyses as a compound that interacts favorably with conserved residues of the influenza virus nucleoprotein (NP) pnnl.govnii.ac.jpnih.govnih.govnih.govresearchgate.net. The nucleoprotein is a vital component for viral replication, making it an attractive antiviral target pnnl.govnii.ac.jpnih.govnih.govnih.gov. Specifically, this compound has been shown to interact with residues such as ASN309 and TYR52 within the nucleoprotein researchgate.net. This interaction suggests a concentration-dependent inhibitory effect on viral processes mediated by the nucleoprotein. However, detailed quantitative data, such as specific half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound's direct antiviral activity against influenza virus replication in cell culture models, are not extensively reported in the accessible literature.

Synergistic Effects of this compound in Combination with Other Antiviral Agents

The concept of combination therapy is a cornerstone in antiviral drug development to enhance efficacy and mitigate resistance plos.org. Molecular docking studies have explored the interactions of this compound in combination with other compounds, including Hyperoside, LGH, Naproxen, and BMS-885838, against influenza virus nucleoprotein nih.govnih.govnih.govresearchgate.netnih.govpsu.educriver.comresearchgate.net. These studies suggest that this compound exhibits "best interactions" with conserved nucleoprotein residues when combined with these agents, implying a potential for enhanced activity at the molecular binding level nih.govnih.govnih.govresearchgate.netnih.govpsu.educriver.comresearchgate.net. However, experimental data demonstrating synergistic antiviral effects of this compound in combination with other antiviral agents in cell culture models, such as measured reductions in viral yield or cytopathic effect beyond additive effects, are not widely reported in the available literature.

In Vivo Preclinical Model Evaluations of this compound

Preclinical in vivo models are essential for evaluating the efficacy of antiviral compounds in a living organism, offering insights into pharmacokinetics and pharmacodynamics in a complex biological system.

Efficacy Assessment in Mammalian Disease Models (e.g., influenza animal models)

Mammalian models, particularly mice and ferrets, are widely utilized in influenza research to assess the efficacy of antiviral compounds nih.govpsu.educriver.comibtbioservices.com. These models can recapitulate various aspects of human influenza disease, including weight loss, clinical symptoms, and viral load changes nih.govcriver.com. While this compound is theoretically identified as a potential universal drug against influenza strains due to its interaction with conserved nucleoprotein residues pnnl.govnih.govnih.govnih.govresearchgate.netnih.govpsu.educriver.comresearchgate.net, specific detailed in vivo efficacy data for this compound, such as reductions in viral titers in lung homogenates or nasal washes, improvements in survival rates, or amelioration of clinical signs in influenza animal models, are not extensively documented in the accessible literature. General descriptions of influenza mouse models and their use in antiviral testing are available, but direct experimental results for this compound itself are limited nih.govpsu.educriver.comibtbioservices.com.

Pharmacodynamic Marker Identification and Validation for this compound Action in Preclinical Systems

Pharmacodynamic (PD) markers are crucial for understanding how a drug affects its target in vivo and for guiding preclinical and clinical development. This compound has been identified as a novel inhibitor of Adaptor Associated Kinase 1 (AAK1) researchgate.net. In preclinical systems, a relevant pharmacodynamic marker for this compound action is the phosphorylation of the AAK1 substrate mu-2 researchgate.net. Studies in mice have shown a dose-dependent inhibition of mu-2 phosphorylation, indicating that this compound effectively engages its AAK1 target in a living system researchgate.net. This provides a valuable tool for monitoring the compound's activity and target engagement in preclinical evaluations.

Advanced Methodologies and Analytical Techniques in Bms 883559 Research

Advanced Spectroscopic and Structural Biology Techniques for BMS-883559-Target Complexes (e.g., X-ray Crystallography, Nuclear Magnetic Resonance)

Structural biology is fundamental to deciphering the physical configurations of biomolecules and their correlation with biological functions, offering crucial insights into the operational mechanisms of proteins and other essential biomolecules. fishersci.se In the realm of drug discovery and target complex analysis, X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as advanced spectroscopic and structural biology techniques.

X-ray Crystallography is a cornerstone technique in structure-based drug discovery, providing high-resolution, three-dimensional structural data of biological macromolecules, including protein-ligand complexes, down to atomic detail. researchgate.netmims.comnih.gov This method is indispensable for visualizing the precise interaction sites and binding modes of drug candidates with their target macromolecules, thereby facilitating rational drug design and fragment-based drug discovery. researchgate.netnih.govwikidata.org Bristol Myers Squibb (BMS), a prominent pharmaceutical company, actively employs X-ray crystallography within its structural biology departments to investigate protein-drug candidate interactions and innovate new therapeutic agents. wikidata.orgresearchgate.net The methodology typically involves the expression, purification, and crystallization of target proteins, both in isolation and in complex with drug candidates, followed by X-ray diffraction studies to resolve their three-dimensional structures. wikidata.org

Nuclear Magnetic Resonance (NMR) spectroscopy represents another potent analytical tool for probing the structure, dynamics, and interactions of biological molecules, such as proteins and nucleic acids, within a solution environment. nih.govnih.govturkjps.org Distinct from X-ray crystallography, NMR excels at providing insights into molecular dynamics and is particularly adept at characterizing intrinsically disordered proteins or flexible molecular regions, as well as detecting conformational changes and ligand binding under physiological conditions. nih.govnih.govmdpi.com For instance, in-cell NMR can furnish atomic-level structural information and a comprehensive view of protein conformational changes induced by ligand binding, post-translational modifications, or protein-protein interactions within living cells. mdpi.com Research entities, including those at the University of Copenhagen, leverage NMR spectroscopy to investigate protein interaction, structure, and function relationships. nih.gov BMS also utilizes advanced NMR solutions to advance functional structural biology research, including a deeper understanding of protein-ligand interactions. nih.gov

While both X-ray crystallography and NMR spectroscopy are invaluable for elucidating the intricate interactions within drug-target complexes, specific detailed structural data for this compound in complex with its targets using these precise methodologies were not identified in the current search results.

High-Throughput Screening Approaches in this compound Analogue Discovery

High-throughput screening (HTS) is a foundational methodology in contemporary drug discovery, enabling the rapid identification of bioactive compounds from extensive chemical libraries. jddtonline.infonih.gov This approach is critical for the discovery of novel small molecules capable of specific interactions with target proteins. jddtonline.infowikipedia.org this compound has been subjected to in silico screening and molecular docking simulation techniques, specifically in the pursuit of identifying potential universal antiviral agents against influenza virus strains. guidetopharmacology.orgnih.govuni.lusci-hub.se

In a study focused on the influenza virus nucleoprotein (NP), a protein crucial for viral replication and transcription, this compound emerged among several chemical compounds demonstrating favorable interactions with conserved residues of the nucleoprotein. guidetopharmacology.orgnih.govuni.lusci-hub.se The nucleoprotein is considered a vital target due to its role in encapsulating the viral RNA and facilitating the active import of the ribonucleoprotein (RNP) into the host cell nucleus. turkjps.org The in silico molecular docking analysis indicated that this compound interacted with specific conserved amino acid residues of the influenza virus nucleoprotein. This suggests its potential as a broad-spectrum antiviral agent effective against various influenza strains. guidetopharmacology.orgnih.govuni.lusci-hub.se

Table 1: In Silico Interaction Sites of Compounds with Influenza Virus Nucleoprotein

'Omics' Technologies for Comprehensive Biological Impact Assessment of this compound

'Omics' technologies offer comprehensive, large-scale perspectives into biological systems, facilitating a holistic evaluation of a compound's impact at the molecular and cellular levels. These methodologies are essential for understanding cellular identity, function, signaling pathways, and responses to various stimuli. cdutcm.edu.cn

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound

Transcriptomic analysis, primarily conducted through techniques such as RNA sequencing (RNA-seq) or microarrays, involves the study of global gene expression profiles to ascertain how cells react to internal or external cues. This technology can unveil shifts in gene expression patterns, indicating the biological pathways influenced by a compound and providing insights into cellular dynamics and signaling. For example, transcriptomic profiling has been employed to delineate differential cellular responses to various nanoparticles within human placental tissue.

Proteomic analysis focuses on the large-scale identification, characterization, and quantification of proteins present within a biological sample. cdutcm.edu.cn Mass spectrometry (MS)-based methods are central to proteomics, enabling researchers to explore the intricate proteome, identify proteins, and understand their modifications, structures, and interactions. wikipedia.orgcdutcm.edu.cn Proteomics aids in comprehending cellular identity and function by analyzing proteins expressed under diverse conditions, thereby revealing active proteins, their roles in biological processes, and their interactions within complex networks. cdutcm.edu.cn Quantitative proteomic analysis, for instance, has been utilized to study gene expression responses to metabolic challenges in bacteria. This technique can also uncover protein structural changes and assist in drug target identification. wikipedia.org

While transcriptomic and proteomic analyses are powerful tools for assessing the biological impact of chemical compounds, specific data detailing the cellular responses to this compound using these 'omics' technologies were not identified in the current search results.

Epigenomic Investigations Related to this compound Intervention

Epigenomics involves the investigation of epigenetic mechanisms, such as DNA methylation and microRNA regulation, which serve as a crucial link between genetic predispositions, environmental exposures, and disease outcomes. Epigenome-wide approaches aim for comprehensive profiling and discovery of differentially methylated and regulated loci across the genome. These investigations can highlight changes in specific genes associated with various cellular activities and disease states. For example, epigenomic studies have identified loci linked to T cell development, antigen presentation, and reaction severity in the context of food allergy. Such studies are vital for understanding how interventions, including chemical compounds, might modulate gene expression without altering the underlying DNA sequence.

However, specific epigenomic investigation data related to this compound intervention were not identified in the current search results.

Translational Prospects and Future Research Directions for Bms 883559

Exploration of Broader Antiviral Spectrum Beyond Influenza for BMS-883559

While the primary focus of this compound has been on its anti-influenza activity, a significant avenue for future research lies in exploring its potential efficacy against other viral pathogens. Many antiviral drugs have demonstrated a broader spectrum of activity than initially anticipated. For instance, compounds like favipiravir (B1662787) have shown activity against a range of RNA viruses, including flaviviruses, arenaviruses, and coronaviruses. nih.gov Similarly, arbidol (B144133) is known to be effective against a variety of viruses, including Lassa virus and Ebola virus. nih.gov

Future investigations into this compound should therefore include comprehensive in vitro screening against a diverse panel of viruses, particularly other respiratory viruses and those with similar replication mechanisms to influenza. This could unveil a wider therapeutic utility for the compound and position it as a potential broad-spectrum antiviral agent, which would be invaluable in responding to emerging viral threats.

Development of this compound as a Chemical Probe for Fundamental Biological Research

Beyond its therapeutic potential, this compound could serve as a valuable chemical probe to dissect fundamental biological processes. Small molecules with high selectivity for specific viral or host targets are instrumental in elucidating complex biological pathways. nih.gov Natural products have historically been utilized as chemical probes due to their structural diversity and ability to interact with a vast number of biological macromolecules in a highly selective manner. nih.gov

By understanding the precise molecular target of this compound and its mechanism of action, researchers can use it to study the intricacies of viral replication and host-pathogen interactions. This could involve identifying novel host factors essential for viral infection or uncovering new aspects of the viral life cycle. The development of this compound derivatives with modifications for techniques like affinity chromatography or fluorescence microscopy could further enhance its utility as a research tool.

Strategies for Mitigating Potential Resistance and Enhancing Durability of this compound

The emergence of drug resistance is a significant challenge in antiviral therapy. For influenza, resistance to neuraminidase inhibitors is often associated with single amino acid substitutions in the neuraminidase gene. nih.gov To ensure the long-term durability of this compound, it is crucial to proactively investigate potential resistance mechanisms.

Strategies to mitigate resistance include:

Combination Therapy: Pairing this compound with other antiviral agents that have different mechanisms of action can reduce the likelihood of resistance emerging.

Structural Modification: Designing next-generation analogs of this compound that are less susceptible to resistance mutations can enhance its durability.

Targeting Host Factors: Developing antivirals that target host cellular proteins required for viral replication is another strategy, as these targets are less prone to mutation than viral proteins. nih.gov

Continuous surveillance for the emergence of resistant strains in both preclinical models and clinical settings will be essential for the sustained effectiveness of this compound.

Future Methodological Advancements in this compound Research

Advancements in research methodologies will be pivotal in accelerating the development and understanding of this compound. High-throughput screening (HTS) techniques have significantly expedited the discovery of potential antiviral therapeutics. nih.gov

Future research on this compound would benefit from the application of:

Computational Virtual Screening: To identify new potential targets and optimize the chemical structure of this compound for improved efficacy and reduced toxicity.

CRISPR/Cas Systems: To identify host genes that are essential for the antiviral activity of this compound and to study the impact of specific viral mutations on drug susceptibility. nih.gov

Advanced Imaging Techniques: To visualize the interaction of this compound with its target in real-time within infected cells, providing deeper insights into its mechanism of action.

The integration of these cutting-edge technologies will undoubtedly provide a more comprehensive understanding of this compound and pave the way for its optimal clinical application.

Q & A

Q. What is the molecular target of BMS-883559 in influenza virus research, and how is this determined experimentally?

this compound targets the influenza virus nucleoprotein (NP), specifically interacting with conserved residues (ASP302, SER50, GLY288, SER376, TYR52, and ARG99) critical for viral replication. This interaction was identified via in silico molecular docking studies using the nucleoprotein structure [PDB ID: 3RO5] as the receptor. Computational tools like AutoDock or Schrödinger Suite are typically employed to predict binding affinities and residue interactions . Validation often follows with in vitro assays (e.g., surface plasmon resonance) to confirm binding kinetics.

Q. Which experimental models are appropriate for evaluating this compound’s antiviral activity?

Researchers commonly use:

  • Cell-based assays : Madin-Darby Canine Kidney (MDCK) cells infected with influenza A/H1N1 or other strains to measure viral replication inhibition (via plaque reduction or qRT-PCR).
  • Animal models : Ferrets or mice infected with influenza virus to assess in vivo efficacy, focusing on viral load reduction in respiratory tissues and survival rates.
  • Enzymatic assays : Recombinant nucleoprotein activity assays to quantify inhibition of RNA-binding or oligomerization .

Q. How are structural interactions between this compound and the nucleoprotein validated experimentally?

Key methods include:

  • X-ray crystallography : Co-crystallization of this compound with the nucleoprotein to resolve binding conformations.
  • Nuclear Magnetic Resonance (NMR) : To study dynamic interactions in solution.
  • Mutagenesis studies : Site-directed mutations in conserved residues (e.g., ASP302A) to confirm loss of binding affinity via fluorescence polarization or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across influenza strains be systematically resolved?

Contradictions may arise due to strain-specific mutations in the nucleoprotein. To address this:

  • Perform comparative structural analysis of NP sequences from resistant vs. susceptible strains.
  • Use molecular dynamics simulations to assess binding stability in mutated NP variants.
  • Validate findings with chimeric virus assays incorporating NP mutations into reverse-genetics-derived influenza strains .

Q. What experimental design considerations ensure reproducibility of this compound’s activity data across laboratories?

Critical factors include:

  • Standardized compound preparation : Purity (>95% via HPLC), solvent (e.g., DMSO concentration ≤0.1%), and storage conditions.
  • Consistent assay protocols : Cell passage numbers, multiplicity of infection (MOI), and endpoint measurements (e.g., TCID₅₀ vs. plaque assays).
  • Positive controls : Co-testing with reference inhibitors (e.g., Ribavirin) to normalize inter-lab variability .

Q. How do the binding affinities of this compound compare to other nucleoprotein inhibitors (e.g., Hyperoside, Naproxen) in multi-drug interaction studies?

Competitive or synergistic effects are evaluated via:

  • Combination index (CI) analysis : Using the Chou-Talalay method to quantify synergism/antagonism in cell-based assays.
  • Molecular docking overlays : To identify overlapping binding sites and steric clashes.
  • Isothermal titration calorimetry (ITC) : Direct measurement of binding thermodynamics in multi-ligand systems .

Q. What methodologies are recommended for analyzing off-target effects of this compound in host cells?

  • Proteome-wide profiling : Chemoproteomics (e.g., affinity-based pull-down assays with biotinylated this compound).
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to identify host factors modulating drug efficacy/toxicity.
  • Transcriptomic analysis : RNA-seq to assess changes in host gene expression post-treatment .

Q. How can researchers optimize the pharmacokinetic profile of this compound for preclinical development?

Strategies include:

  • Prodrug modification : Esterification to enhance oral bioavailability.
  • Microsomal stability assays : Liver microsomes (human/murine) to assess metabolic half-life.
  • Plasma protein binding studies : Ultracentrifugation or equilibrium dialysis to adjust dosing regimens .

Methodological Guidance for Data Analysis

Q. What statistical approaches are robust for analyzing dose-response data in this compound studies?

  • Non-linear regression : Four-parameter logistic (4PL) model to calculate IC₅₀/EC₅₀ values.
  • Bootstrap resampling : To estimate confidence intervals for potency metrics.
  • ANOVA with post-hoc tests : For multi-group comparisons (e.g., across viral strains or timepoints) .

Q. How should researchers address variability in in silico docking scores for this compound analogs?

  • Consensus scoring : Aggregate results from multiple docking software (e.g., AutoDock, Glide, GOLD) to reduce algorithm bias.
  • Molecular dynamics (MD) simulations : Post-docking MD runs (≥100 ns) to refine pose stability.
  • Free energy perturbation (FEP) : Calculate relative binding free energies for analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-883559
Reactant of Route 2
Reactant of Route 2
BMS-883559

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.